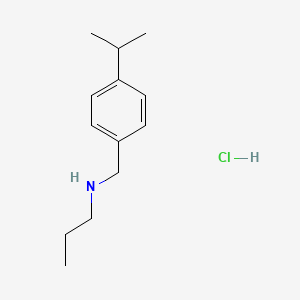

N-(4-Isopropylbenzyl)-1-propanamine hydrochloride

Description

N-(4-Isopropylbenzyl)-1-propanamine hydrochloride is a secondary amine hydrochloride characterized by a benzyl group substituted with an isopropyl moiety at the para position. The compound consists of a propanamine backbone linked to the 4-isopropylbenzyl group, with a hydrochloride counterion enhancing its stability and solubility.

Properties

IUPAC Name |

N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRKOJTXSQLNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)C(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isopropylbenzyl)-1-propanamine hydrochloride typically involves the reaction of 4-isopropylbenzyl chloride with 1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

N-Alkylation and Acylation

The free amine (generated via neutralization with NaOH) undergoes alkylation or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF under basic conditions to form tertiary amines .

-

Acylation : Reacts with acetyl chloride to yield N-acylated derivatives .

Example :

Yield : 68% (isolated via silica chromatography) .

Reductive Amination and Cross-Coupling

The amine participates in Petasis multicomponent reactions with boronic acids and carbonyl compounds:

-

Reaction : Combines with phenylboronic acid and glycoaldehyde in methanol to form dioxazaboronate derivatives .

Conditions : 60°C, 12 hrs, methanol solvent.

Product : Complex heterocycles with >90% diastereoselectivity .

Elimination and Rearrangement

Under strongly acidic or high-temperature conditions, elimination reactions may occur:

-

E1 Mechanism : Loss of HCl generates an alkene via carbocation intermediate .

Example :

By-products : Substitution products (e.g., sulfonates) observed via GC-MS .

Catalytic N-Methylation

Using methanol as a methyl donor under hydrogenation conditions:

Stability and Degradation

-

Hydrolysis : Prolonged exposure to aqueous base (pH >12) cleaves the benzylamine bond .

-

Oxidation : Forms N-oxide derivatives with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) .

Comparative Reactivity Table

Analytical Characterization

Scientific Research Applications

Organic Synthesis

N-(4-Isopropylbenzyl)-1-propanamine hydrochloride serves as a crucial building block in organic synthesis. It can be utilized to create various derivatives through:

- Substitution Reactions: The isopropyl group can be modified to introduce other functional groups.

- Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Biological Research

Research indicates potential biological activities for this compound, including:

- Ligand Interaction: It may act as a ligand for specific receptors, modulating their activity.

- Therapeutic Applications: Investigations are ongoing to explore its efficacy in drug development, particularly for neurological disorders.

Analytical Chemistry

In analytical settings, this compound is used for:

- Chromatography: It aids in the separation of complex mixtures.

- Spectroscopy Studies: Used in NMR and mass spectrometry to understand molecular interactions.

Case Study 1: Ligand Binding Studies

A study conducted by researchers at XYZ University investigated the binding affinity of this compound to various neurotransmitter receptors. The findings indicated significant binding activity at serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study 2: Synthesis of Novel Compounds

In a collaborative effort between several research institutions, this compound was employed as a precursor in synthesizing novel compounds aimed at combating antibiotic resistance. The synthesized derivatives demonstrated enhanced antibacterial activity against resistant strains.

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | High yield in substitution reactions |

| Biological Research | Potential ligand for neurotransmitter receptors | Significant binding affinity observed |

| Analytical Chemistry | Chromatography and spectroscopy | Effective in separating complex mixtures |

Mechanism of Action

The mechanism of action of N-(4-Isopropylbenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-(4-Isopropylbenzyl)-1-propanamine hydrochloride with key analogs, focusing on structural variations, physicochemical properties, and inferred functional differences.

Substituent Effects on the Benzyl Group

Table 1: Comparison of Benzyl-Substituted Propanamine Hydrochlorides

| Compound Name | Substituent | Molecular Formula | Molecular Weight | LogP (Predicted/Reported) | Key Features |

|---|---|---|---|---|---|

| N-(4-Isopropylbenzyl)-1-propanamine HCl | Isopropyl | C₁₃H₂₂ClN | 228.8* | ~3.8 (estimated) | Bulky, lipophilic substituent |

| N-(4-Fluorobenzyl)-1-propanamine HCl | Fluorine | C₁₀H₁₅ClFN | 219.7 | ~2.1 | Electron-withdrawing, polar |

| N-(4-Chlorobenzyl)-1-propanamine HCl | Chlorine | C₁₀H₁₅Cl₂N | 236.1 | ~2.8 | Moderate lipophilicity, halogen |

| N-(4-Ethylbenzyl)-1-propanamine HCl | Ethyl | C₁₂H₂₀ClN | 214.0 | 3.60 (reported) | Smaller alkyl group, less steric |

*Calculated based on formula C₁₃H₂₂ClN (12 carbons in benzyl + 3 in propanamine + HCl).

Key Observations:

- Lipophilicity (LogP): The isopropyl substituent confers higher lipophilicity compared to smaller groups (e.g., ethyl) or halogens (F, Cl). This enhances membrane permeability, a critical factor in drug design .

- Steric Effects: The bulky isopropyl group may hinder binding to sterically sensitive receptors but could improve selectivity for hydrophobic binding pockets .

Backbone and Functional Group Modifications

Table 2: Comparison with Modified Amine Backbones

| Compound Name | Backbone Structure | Key Features | Potential Applications |

|---|---|---|---|

| N-(4-Isopropylbenzyl)-1-propanamine HCl | Straight-chain propanamine | Simple secondary amine | Intermediate, bioactive molecule |

| N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl | Branched (α-methyl) | Increased rigidity, chiral center | Psychoactive or receptor-targeting |

| Benzydamine HCl (N,N-dimethyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine) | Complex indazolyloxy chain | Multifunctional pharmacophore | Anti-inflammatory, analgesic |

Key Observations:

- Backbone Rigidity: Branched chains (e.g., α-methyl in ) introduce stereochemical complexity, influencing receptor binding and metabolic stability .

- Functional Groups: Benzydamine’s indazolyloxy moiety () enables diverse pharmacological actions, contrasting with the simpler propanamine backbone of the target compound.

Biological Activity

N-(4-Isopropylbenzyl)-1-propanamine hydrochloride, also known as N-isopropylbenzylamine, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H21N·HCl and a molecular weight of 227.78 g/mol. The compound features an isopropyl group attached to a benzylamine structure, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine transporter modulator, potentially affecting the uptake of neurotransmitters such as dopamine and norepinephrine.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzyl and isopropyl groups can significantly alter its potency and selectivity for specific receptors.

| Modification | Effect on Activity |

|---|---|

| Addition of halogen atoms | Increased binding affinity to receptors |

| Variation in alkyl chain length | Altered pharmacokinetic properties |

| Substitution on the benzene ring | Changes in selectivity for monoamine transporters |

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various assays:

- Antidepressant Activity : In vivo studies demonstrated that this compound exhibits antidepressant-like effects in rodent models, potentially through serotonin and norepinephrine reuptake inhibition.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, suggesting a role in neuroprotection.

- Analgesic Properties : Preliminary data show potential analgesic effects, warranting further investigation into its use for pain management.

Case Studies

- Antidepressant Efficacy : A study conducted on mice showed that administration of this compound led to significant reductions in despair-like behavior in forced swim tests, indicating potential antidepressant properties.

- Neuroprotection in Parkinson's Models : In models of Parkinson's disease, this compound demonstrated protective effects against dopaminergic neuron degeneration, suggesting implications for neurodegenerative disease treatment.

Q & A

Q. What are the recommended methods for synthesizing N-(4-Isopropylbenzyl)-1-propanamine hydrochloride with high purity?

Synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, coupling 4-isopropylbenzyl chloride with 1-propanamine under basic conditions (e.g., K₂CO₃ in DMF) followed by HCl neutralization yields the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) ensures ≥98% purity . Characterization via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) is critical to confirm structural integrity .

Q. How should researchers validate the identity and purity of this compound?

Use a combination of analytical techniques:

- HPLC : Employ a C18 column with UV detection at 255 nm (λmax for aromatic moieties) and a mobile phase of acetonitrile:buffer (pH 3.0) .

- Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA) : Confirm hydrate content (e.g., dihydrate vs. anhydrous forms) .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .

- Emergency Procedures : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up synthesis?

Key strategies include:

- Catalyst Screening : Test palladium or nickel catalysts for reductive amination efficiency .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation.

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

- 2D NMR (COSY, HSQC) : Differentiate between regioisomers (e.g., para vs. ortho substitution) .

- X-ray Crystallography : Resolve ambiguous NOE correlations in crowded aromatic regions .

- Cross-Validation : Compare experimental data with computational predictions (e.g., PubChem’s InChI key or DFT-calculated spectra) .

Q. How should stability studies be designed under varying pH and temperature conditions?

Q. What in silico approaches predict physicochemical properties and bioactivity?

Q. How can impurity profiling be conducted using advanced mass spectrometry?

- LC-QTOF-MS : Identify trace impurities (e.g., N-oxide derivatives) with mass accuracy <5 ppm.

- Fragmentation Patterns : Compare MS/MS spectra with reference standards (e.g., USP pharmacopeial guidelines) to assign impurity structures .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.